Product packaging for 2,3-Diphenyloxirane-2-carboxylic acid(Cat. No.:CAS No. 53884-88-1)

2,3-Diphenyloxirane-2-carboxylic acid

Cat. No.: B14155789
CAS No.: 53884-88-1
M. Wt: 240.25 g/mol
InChI Key: VTCBMUQQGHEZCK-UHFFFAOYSA-N
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Description

Contextualization within Oxirane Chemistry

Oxiranes, commonly known as epoxides, are three-membered heterocyclic ethers. Their defining structural feature is a triangular ring composed of one oxygen and two carbon atoms. This arrangement results in significant ring strain, making oxiranes far more reactive than their acyclic ether counterparts. The primary mode of reactivity for oxiranes is nucleophilic ring-opening, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond and alleviation of the ring strain. This process can be catalyzed by either acid or base and is a cornerstone of their synthetic utility, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

2,3-Diphenyloxirane-2-carboxylic acid is a specific example of a tetrasubstituted oxirane. The phenyl groups provide steric bulk and electronic effects, influencing the molecule's stability and the regioselectivity of ring-opening reactions. The compound embodies the characteristic reactivity of the oxirane class, with the strained ring serving as a latent electrophilic site poised for chemical transformation.

Significance of Carboxylic Acid Functionality in Organic Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. jackwestin.com Its significance stems from several key properties. Firstly, it is acidic due to the ability to donate a proton (H+) from the hydroxyl group, forming a resonance-stabilized carboxylate anion. This acidity allows for a wide range of acid-base reactions.

Overview of Research Scope and Objectives

While specific research literature on this compound is limited, the research scope for this compound and its class (glycidic acids and their esters) is well-established and focuses on two primary areas: synthesis and application as chemical intermediates.

A major objective in this field is the development of efficient and stereoselective synthetic methods. The most prominent route to the ester precursors of these acids is the Darzens condensation (also known as the glycidic ester condensation). wikipedia.orgorganic-chemistry.orgmychemblog.com This reaction involves the condensation of a ketone or aldehyde (in this case, benzophenone) with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgresearchgate.net Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. Research in this area often aims to control the diastereoselectivity of the epoxide formation.

The second major research objective is the utilization of these compounds as versatile building blocks in organic synthesis. Glycidic acids are valuable intermediates because they can undergo a variety of transformations. mychemblog.com For instance, upon heating, they can undergo decarboxylation (loss of CO2) coupled with ring-opening to furnish substituted aldehydes or ketones, serving as a method for carbon chain extension (homologation). organic-chemistry.orgresearchgate.net The epoxide ring can also be opened by various nucleophiles to produce highly functionalized α-hydroxy acid derivatives. The study of glycidic acid derivatives has also found relevance in identifying chemical markers for the synthesis of certain controlled substances, highlighting their role as potential pre-precursors. nih.gov

Data Tables

Table 1: Calculated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Phenyloxirane-2-carboxylic acid nih.gov3,3-Dimethyl-2-phenyloxirane-2-carboxylic acid uni.lu
Molecular Formula C₁₅H₁₂O₃C₉H₈O₃C₁₁H₁₂O₃
Molecular Weight 240.26 g/mol 164.16 g/mol 192.21 g/mol
IUPAC Name This compound3-phenyloxirane-2-carboxylic acid3,3-dimethyl-2-phenyloxirane-2-carboxylic acid

Note: Properties for this compound are calculated based on its structure, as extensive experimental data is not publicly available. Data for related compounds are sourced from existing databases for comparative purposes.

Table 2: Generalized Darzens Glycidic Ester Condensation

RoleReactant(s)Reagent/ConditionProduct
Carbonyl Source Ketone or AldehydeBase (e.g., Sodium ethoxide, Potassium tert-butoxide)α,β-Epoxy ester (Glycidic ester)
Nucleophile Precursor α-Haloester (e.g., Ethyl chloroacetate)

This table illustrates the general reaction used to synthesize the ester precursors of glycidic acids like this compound. The specific ketone for synthesizing the title compound's precursor would be benzophenone (B1666685). wikipedia.orgmychemblog.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B14155789 2,3-Diphenyloxirane-2-carboxylic acid CAS No. 53884-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53884-88-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,3-diphenyloxirane-2-carboxylic acid

InChI

InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)

InChI Key

VTCBMUQQGHEZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of 2,3-Diphenyloxirane-2-carboxylic Acid

The most direct route to this compound involves a two-step process: the Darzens glycidic ester condensation followed by hydrolysis.

The initial step is the condensation of benzophenone (B1666685) with an α-haloester, typically ethyl chloroacetate (B1199739), in the presence of a strong base. The base, such as sodium ethoxide or sodium amide, deprotonates the α-carbon of the haloester, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzophenone. A subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the halide, results in the formation of the ethyl 2,3-diphenyloxirane-2-carboxylate.

A representative procedure for a similar reaction involves the slow addition of sodium amide to a mixture of the ketone and ethyl chloroacetate in a dry, inert solvent like benzene, maintaining a cool temperature to control the exothermic reaction. orgsyn.org After the reaction is complete, the mixture is typically quenched with ice and the organic product is extracted. orgsyn.org

The final step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or alkaline hydrolysis. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide (B78521) followed by acidification, is often preferred as it is an irreversible process, which can lead to higher yields of the carboxylate salt. chemguide.co.uk Subsequent acidification of the salt solution liberates the free this compound. libretexts.org

ReactantsBaseSolventProductYieldReference
Benzophenone, Ethyl ChloroacetateSodium EthoxideBenzeneEthyl 2,3-diphenyloxirane-2-carboxylate- eduncle.com
Acetophenone, Ethyl ChloroacetateSodium AmideBenzeneEthyl 2-methyl-3-phenyloxirane-2-carboxylate62-64% orgsyn.org

Synthesis of Alkyl and Aryl Derivatives of this compound

Esterification Reactions

The synthesis of alkyl and aryl esters of this compound can be accomplished through standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Another effective method for esterification, particularly for more sensitive substrates, involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for mild and efficient ester formation upon the addition of the alcohol. This method avoids the harsh acidic conditions of Fischer esterification.

Carboxylic AcidAlcohol/ReagentCatalyst/Coupling AgentProductReference
3,5-Dinitrobenzoic acid2-Hydroxyethyl methacrylateDCC, DMAPPoly(2-hydroxyethyl methacrylate-co-3,5-dinitrobenzoate) jocpr.com
3-Mercaptopropionic acidTrimethylolpropanep-Toluenesulfonic acidTrimethylolpropane-tris(3-mercaptopropionate) nih.gov

Amidation Reactions

The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A widely used method for this transformation is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

In a typical procedure, the carboxylic acid is treated with the coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). tcichemicals.com This forms a highly reactive activated ester intermediate. The subsequent addition of the desired primary or secondary amine leads to the formation of the corresponding amide. The reaction is generally carried out in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. tcichemicals.com The use of HOBt is known to suppress side reactions and improve the efficiency of the amidation. nih.gov

Carboxylic AcidAmineCoupling SystemSolventProductYieldReference
N-(tert-Butoxycarbonyl)-L-leucineL-Phenylalanine methyl esterDCC/HOBtAcetonitrileBoc-Leu-Phe-OMe87% tcichemicals.com
Cinnamic acidp-AnisidineEDC·HClTHFN-(4-methoxyphenyl)cinnamamide93.1% analis.com.my

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific enantiomers are required. This can be accomplished through asymmetric epoxidation routes or by employing chiral auxiliaries.

Asymmetric Epoxidation Routes

While direct asymmetric epoxidation of a suitable precursor to this compound is not extensively documented, the principles of asymmetric epoxidation can be applied. This would typically involve the enantioselective oxidation of an α,β-unsaturated ester, such as ethyl 2,3-diphenylacrylate. However, the synthesis of this precursor itself can be challenging.

Chiral Auxiliary-Mediated Syntheses

A more established method for controlling stereochemistry in reactions like the Darzens condensation is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed.

In the context of synthesizing an enantiomerically enriched this compound derivative, a chiral alcohol could be used to form a chiral ester of chloroacetic acid. This chiral chloroacetate would then be reacted with benzophenone in a Darzens condensation. The chiral auxiliary attached to the chloroacetate would direct the approach of the enolate to the benzophenone, leading to the preferential formation of one diastereomer of the resulting glycidic ester. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound. A study by Xia, Liu, and Dai demonstrated the use of a camphor-derived auxiliary in the Darzens reaction to achieve high diastereocontrol. researchgate.net

Chiral AuxiliaryReactantsBaseProduct DiastereoselectivityReference
Camphor-derived auxiliaryChloroacetyl-auxiliary, various aldehydes-High researchgate.net
(R,R)- and (S,S)-pseudoephedrineCarboxylic acid, then alkyl halideNon-nucleophilic baseSyn to methyl, anti to hydroxyl wikipedia.org

Enzymatic or Organocatalytic Approaches

The synthesis of this compound through enzymatic or organocatalytic methods represents a modern approach to chiral synthesis, aiming for high enantioselectivity and environmentally benign reaction conditions. While direct enzymatic or organocatalytic synthesis of this specific molecule is not extensively documented, analogous transformations provide a strong basis for the development of such methodologies.

Enzymatic Approaches:

Enzymatic epoxidation offers a promising route to chiral epoxides. Lipases, in particular, have been effectively utilized in chemoenzymatic epoxidation reactions. One established method involves the in situ generation of a peroxy acid, which then acts as the oxidizing agent for an alkene. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) can be used to catalyze the formation of peroxy phenylacetic acid from phenylacetic acid and hydrogen peroxide. nih.gov This peroxy acid can then epoxidize a suitable precursor, such as a 2,3-diphenylacrylate derivative. This system has been shown to be effective for a variety of alkenes, yielding the corresponding epoxides in high yields. nih.govresearchgate.net

Another class of enzymes with potential for this transformation are the unspecific peroxygenases (UPOs). UPOs are robust extracellular enzymes that utilize hydrogen peroxide as the oxidant. researchgate.netnih.gov These enzymes have demonstrated the ability to catalyze the epoxidation of various alkenes, including long-chain terminal alkenes. researchgate.netnih.gov The application of UPOs to a precursor like 2,3-diphenylacrylic acid could provide a direct and efficient route to the target molecule.

Interactive Data Table: Enzymatic Epoxidation of Alkenes

Enzyme Substrate(s) Oxidant Product Yield (%) Reference
Novozym 435 Various alkenes, Phenylacetic acid H₂O₂ Corresponding epoxides 75-99 nih.gov
Fungal Peroxygenases (UPOs) Long-chain terminal alkenes H₂O₂ Corresponding epoxides Variable researchgate.netnih.gov

Organocatalytic Approaches:

Organocatalysis provides a powerful tool for asymmetric epoxidation. Chiral ketones, for example, have been successfully employed as catalysts for the epoxidation of a wide range of alkenes, including trisubstituted alkenes. The catalytic cycle typically involves the formation of a chiral dioxirane (B86890) from the ketone and an oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone). This dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner.

For the synthesis of this compound, an organocatalytic approach would likely involve the asymmetric epoxidation of a 2,3-diphenylacrylate precursor. The choice of a suitable chiral ketone catalyst would be crucial in achieving high enantioselectivity. While direct examples for this specific substrate are scarce, the successful epoxidation of structurally similar stilbene (B7821643) derivatives using chiral salen complexes and other organocatalysts suggests the feasibility of this approach. rsc.org

Synthetic Utility of Precursors and Intermediates

A primary precursor for the direct epoxidation to this compound is 2,3-diphenylacrylic acid or its ester derivatives. This α,β-unsaturated carboxylic acid provides the carbon skeleton and the double bond necessary for the formation of the oxirane ring. The synthesis of 2,3-diphenylacrylic acid itself can be achieved through various classical organic reactions, such as the Perkin or Doebner modification of the Knoevenagel condensation, reacting benzaldehyde (B42025) with phenylacetic acid or its derivatives.

Another key class of precursors includes compounds that can be transformed into the oxirane ring through a Darzens-type condensation. This approach would involve the reaction of an α-halo ester enolate with a ketone. For the target molecule, this could involve the reaction of an α-halo-phenylacetate derivative with benzophenone in the presence of a base. This reaction directly constructs the substituted oxirane ring.

Benzophenone serves as a readily available and versatile precursor. nih.gov Beyond its potential use in a Darzens condensation, benzophenone and its derivatives are widely used as photoinitiators and in the synthesis of other complex molecules. google.comresearchgate.net Its two phenyl groups form a significant part of the target molecule's structure.

Diphenylacetaldehyde could also be envisioned as a precursor. Its reaction with a cyanide source could form a cyanohydrin, which upon hydrolysis and subsequent intramolecular cyclization (after conversion of the aldehyde to a suitable leaving group) could potentially lead to the desired oxirane-2-carboxylic acid structure.

The intermediates in these synthetic pathways, such as the aforementioned α,β-unsaturated esters or the halohydrin intermediates in epoxidation reactions, are of significant synthetic utility. Their stereochemistry can often be controlled or manipulated in subsequent steps, allowing for the stereoselective synthesis of the final product. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol precursor, if one could be synthetically accessed, would provide a powerful method for controlling the stereochemistry of the oxirane ring. quimicaorganica.org

Interactive Data Table: Potential Precursors and Their Synthetic Transformations

Precursor Intermediate Transformation Target Intermediate
Benzaldehyde, Phenylacetic acid - Knoevenagel/Perkin condensation 2,3-Diphenylacrylic acid
Benzophenone, α-halo-phenylacetate Enolate Darzens condensation 2,3-Diphenyloxirane-2-carboxylate ester
Diphenylacetaldehyde Cyanohydrin Cyanohydrin formation and hydrolysis 2-hydroxy-3,3-diphenylpropanoic acid

Reaction Mechanisms and Pathways

Ring-Opening Reactions of the Oxirane Moiety

The significant ring strain (approximately 13 kcal/mol) inherent in the three-membered epoxide ring is the primary driving force for its ring-opening reactions. masterorganicchemistry.com This process can be initiated by either electrophilic activation under acidic conditions or direct nucleophilic attack.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. This step enhances the leaving group ability of the oxygen and increases the electrophilicity of the ring carbons. youtube.comyoutube.com The protonated epoxide is then susceptible to attack by a weak nucleophile.

The mechanism proceeds as a hybrid between an SN1 and SN2 pathway. libretexts.org After protonation, the carbon-oxygen bonds begin to weaken, and a partial positive charge develops on the ring carbons. This positive charge is better stabilized on the more substituted carbon atom. In the case of 2,3-Diphenyloxirane-2-carboxylic acid, both C2 and C3 are tertiary and benzylic, capable of stabilizing a positive charge. However, the attack of the nucleophile generally occurs at the carbon that can best stabilize the developing positive charge. youtube.com Given the presence of two phenyl groups, the carbocationic character is significant. The nucleophile will attack the more electrophilic carbon, which is typically the one that forms the most stable carbocation-like transition state. chemistrysteps.com For the closely related trans-2,3-diphenyloxirane (B7769596), reaction with HCl leads to the formation of 2-chloro-1,2-diphenylethanol, demonstrating the susceptibility of the ring to opening by weak nucleophiles under acidic conditions. bartleby.com The presence of the electron-withdrawing carboxylic acid group at C2 may disfavor positive charge development at that position, potentially directing nucleophilic attack to C3.

Reaction Condition Nucleophile (Nu) Proposed Major Product Mechanism Notes
Dilute H₂SO₄H₂O (Hydrolysis)2,3-dihydroxy-2,3-diphenylpropanoic acidProtonation of epoxide oxygen followed by attack of water at the more stable carbocationic center (likely C3).
HCl in etherCl⁻ (Halohydrin formation)3-chloro-2-hydroxy-2,3-diphenylpropanoic acidProtonation precedes nucleophilic attack by the chloride ion. libretexts.org
CH₃OH, H⁺ catalystCH₃OH (Alcoholysis)2-hydroxy-3-methoxy-2,3-diphenylpropanoic acidThe reaction follows a similar pathway to hydrolysis, with methanol (B129727) acting as the nucleophile. libretexts.org

In the presence of strong nucleophiles and under basic or neutral conditions, the epoxide ring can be opened without prior acid catalysis. This reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the C-O bond to break and relieving the ring strain.

Regioselectivity in base-catalyzed ring-opening is primarily dictated by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.comfiveable.me In this compound, C2 is substituted with both a phenyl group and a carboxylic acid group, while C3 is substituted with a phenyl group and a hydrogen atom. Consequently, C3 is significantly less sterically hindered, making it the preferred site of attack for most nucleophiles.

Reagent Nucleophile (Nu) Proposed Major Product Mechanism Notes
NaOH (aq)OH⁻2,3-dihydroxy-2,3-diphenylpropanoic acidSN2 attack of hydroxide (B78521) at the less hindered C3 position. libretexts.org
NaOCH₃ in CH₃OHCH₃O⁻2-hydroxy-3-methoxy-2,3-diphenylpropanoic acidAlkoxide attacks the C3 carbon in an SN2 fashion. masterorganicchemistry.com
LiAlH₄H⁻2-hydroxy-2,3-diphenylpropanoic acidHydride acts as the nucleophile, attacking the less substituted C3 position.
R-MgBr (Grignard)R⁻2-hydroxy-3-alkyl-2,3-diphenylpropanoic acidThe carbanionic R-group attacks the less hindered C3 carbon. masterorganicchemistry.com

Both acid- and base-catalyzed ring-opening reactions of epoxides are stereospecific. The reaction proceeds through a backside attack, which is characteristic of an SN2 mechanism. chemistrysteps.comfiveable.me This means the nucleophile approaches the carbon atom from the side opposite to the carbon-oxygen bond.

As a result, the reaction leads to an inversion of configuration at the carbon atom that undergoes nucleophilic attack. The two newly introduced functional groups (the nucleophile and the resulting hydroxyl group) will have a trans or anti-periplanar relationship in the final product. libretexts.orgchemistrysteps.com For example, if the starting material has the two phenyl groups in a cis configuration, ring-opening will produce a product with a specific diastereomeric structure reflecting this inversion.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo various transformations typical of this functional group, although reaction conditions must be chosen carefully to avoid concurrently promoting epoxide ring-opening.

The hydroxyl group of a carboxylic acid can be replaced by other nucleophiles in a nucleophilic acyl substitution reaction. jackwestin.com This process is often facilitated by first converting the hydroxyl group into a better leaving group.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 2,3-Diphenyloxirane-2-carbonyl chloride. The hydroxyl group is transformed into a chlorosulfite intermediate, which is then displaced by a chloride ion. libretexts.orgopenstax.org

Ester Formation (Esterification): The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. openstax.orglibretexts.org However, for this specific substrate, the acid catalyst could also induce the ring-opening of the epoxide, leading to a mixture of products. A milder method, such as reaction of the corresponding acid chloride with an alcohol, would be more selective.

Amide Formation: The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction. openstax.org Therefore, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used. The DCC activates the carboxyl group, allowing it to be readily attacked by the amine to form the corresponding amide. openstax.org

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This reaction is typically promoted by heat. The stability of the carbanion intermediate formed upon CO₂ loss is a critical factor in determining the ease of decarboxylation. wikipedia.org

For this compound, decarboxylation would involve the removal of the carboxyl group from the C2 position of the oxirane ring. This would generate a carbanion at C2. This carbanion intermediate would be stabilized by the adjacent phenyl group through resonance. This stabilization suggests that decarboxylation to form 2,3-diphenyloxirane is a plausible thermal transformation. While many decarboxylation reactions are facilitated by an electron-withdrawing group at the β-position, the stabilization afforded by the α-phenyl group can also promote this reaction under suitable conditions. organic-chemistry.org In some cases, transition metal salts, particularly copper compounds, are known to facilitate decarboxylation via the formation of carboxylate complexes. wikipedia.org

Photochemical Reactions and Photoisomerization

The photochemical behavior of this compound, while not extensively documented for this specific molecule, can be largely inferred from studies on the closely related analogue, 2,3-diphenylcyclopropane-1-carboxylic acid derivatives. The core structural similarity, featuring a strained three-membered ring flanked by two phenyl groups and bearing a carboxylic acid function, suggests analogous photochemical reactivity. The primary photochemical process observed for these systems is cis-trans isomerization.

Upon direct excitation, these compounds are expected to exhibit distinct photochemical behaviors depending on the initial stereochemistry. The triplet energies of such systems are crucial in determining the reaction pathways. For instance, derivatives of cis-1,2-diphenylcyclopropane (B73508) have been found to possess triplet energies of approximately 311 kJ mol⁻¹ and can undergo adiabatic photoisomerization to their trans counterparts. nih.gov This suggests that the oxirane analogue would likely follow a similar pathway, involving excited state intermediates that lead to changes in the relative orientation of the phenyl substituents.

Mechanistic Investigations of Photoisomerization

The mechanism of photoisomerization in these systems is believed to proceed through the formation of excited state intermediates. Upon absorption of light, the molecule is promoted to an excited singlet state. For many aromatic compounds, intersystem crossing to a triplet state is a common deactivation pathway. Research on diphenylcyclopropane derivatives indicates that the efficiency of intersystem crossing can be influenced by the molecular structure.

The photoisomerization process can be either adiabatic, where the reaction occurs entirely on the excited state surface to yield an excited state product, or diabatic, involving a transition back to the ground state potential energy surface. Studies on diphenylcyclopropane derivatives have shown evidence for adiabatic photoisomerization from the cis to the trans isomer. nih.gov This implies that the excited cis isomer transforms into the excited trans isomer before decaying to the ground state. The specific intermediates and transition states would involve geometries where the C-C bond of the three-membered ring is partially or fully cleaved, allowing for rotation of the substituents.

Chiral Induction in Photochemical Processes

The presence of a chiral center in this compound introduces the potential for chiral induction in its photochemical reactions. This has been demonstrated in related systems, where the stereochemical outcome of photoisomerization can be influenced by a chiral environment.

One approach to achieving chiral induction is through the use of chiral sensitizers. In the enantiodifferentiating cis-trans photoisomerization of 2,3-diphenyloxirane, the use of chiral aromatic esters as sensitizers has been explored. wikipedia.org This process involves the transfer of energy from the excited chiral sensitizer (B1316253) to the substrate, leading to the preferential formation of one enantiomer of the product.

Another strategy involves performing the photochemical reaction in a constrained or chiral medium, such as within the cavities of zeolites. libretexts.org For derivatives of trans,trans-2,3-diphenylcyclopropane-1-carboxylic acid, it has been shown that the diastereoselectivity of photoisomerization is dependent on both the reaction medium (solution vs. zeolite) and the nature of the reactive excited state (singlet vs. triplet). libretexts.org High levels of asymmetric induction can be achieved by creating a chiral environment within the zeolite, for example by co-including a chiral auxiliary like (-)-ephedrine. libretexts.org This demonstrates the potential to control the stereochemistry of the photoisomerization of this compound through supramolecular control.

The following table summarizes key findings related to chiral induction in the photoisomerization of related compounds.

SystemMethod of Chiral InductionKey FindingReference
2,3-DiphenyloxiraneChiral aromatic ester sensitizersEnantiodifferentiating cis-trans photoisomerization wikipedia.org
trans,trans-2,3-Diphenylcyclopropane derivativesInclusion in zeolites with a chiral auxiliaryReactive-state spin-dependent diastereoselective photoisomerization libretexts.org

Cycloaddition Reactions

While specific studies on the cycloaddition reactions of this compound are not prevalent in the literature, its structure as an aryl-substituted oxirane suggests its potential to participate in such reactions, particularly 1,3-dipolar cycloadditions. Oxiranes can serve as precursors to carbonyl ylides, which are 1,3-dipoles, upon thermal or photochemical ring-opening. These carbonyl ylides can then react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings.

The general mechanism for a 1,3-dipolar cycloaddition involving a carbonyl ylide generated from an oxirane is a concerted pericyclic reaction. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the dipolarophile is retained in the product. wikipedia.org

Electron-rich aryl epoxides have been shown to undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis to afford tetrasubstituted tetrahydrofurans. This indicates that the phenyl groups on the oxirane ring of this compound would likely facilitate the ring-opening to form the carbonyl ylide intermediate, which could then be trapped by a suitable dipolarophile.

The table below outlines the general classes of cycloaddition reactions and their applicability to oxirane systems.

Cycloaddition TypeDescriptionPotential Relevance to this compound
[3+2] Cycloaddition (1,3-Dipolar)Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.High. The oxirane can act as a precursor to a carbonyl ylide (a 1,3-dipole) upon photochemical or thermal activation.
[4+2] Cycloaddition (Diels-Alder)Reaction of a conjugated diene with a dienophile to form a six-membered ring.Low. The molecule itself is not a diene or a typical dienophile for this reaction type.
[2+2] PhotocycloadditionReaction of two alkene-containing molecules under photochemical conditions to form a four-membered ring.Possible, particularly if the phenyl rings were to participate, though less common for this specific structure.

Stereochemical Investigations and Chiral Studies

Conformational Analysis and Stereoisomerism

2,3-Diphenyloxirane-2-carboxylic acid is a chiral molecule featuring a strained three-membered oxirane ring substituted with two phenyl groups and a carboxylic acid group. The presence of two stereogenic centers at the C2 and C3 positions of the oxirane ring gives rise to the possibility of multiple stereoisomers. Specifically, four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Table 1: Possible Stereoisomers of this compound

Configuration at C2Configuration at C3Stereochemical Relationship
RREnantiomer of (2S,3S)
SSEnantiomer of (2R,3R)
RSEnantiomer of (2S,3R)
SREnantiomer of (2R,3S)

Enantioselective and Diastereoselective Transformations

The synthesis of specific stereoisomers of this compound requires the use of enantioselective or diastereoselective transformations. These methods aim to produce a single or a predominant stereoisomer from a prochiral or racemic starting material.

Enantioselective synthesis focuses on producing a specific enantiomer. This is often achieved by using chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. For instance, the epoxidation of a corresponding unsaturated precursor using a chiral oxidizing agent can lead to an enantiomerically enriched product.

Diastereoselective synthesis , on the other hand, aims to control the formation of diastereomers. In the context of this compound, this would involve controlling the relative stereochemistry of the C2 and C3 carbons. The choice of reactants, catalysts, and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, the reaction of a specific stereoisomer of a precursor could lead to the preferential formation of either the cis or trans diastereomer of the oxirane.

Resolution of Racemic Mixtures

When a synthesis of this compound results in a racemic mixture (an equal mixture of enantiomers), a resolution process is necessary to separate the individual enantiomers. Since enantiomers have identical physical properties in an achiral environment, this separation is a non-trivial task.

A common and effective method for the resolution of carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with an acid.

Table 2: Common Chiral Bases Used for the Resolution of Carboxylic Acids

Chiral BaseType
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid
(R)-1-PhenylethanamineSynthetic Amine
(S)-1-PhenylethanamineSynthetic Amine

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of a reaction that produces this compound can be highly sensitive to the reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the reactants can all play a crucial role in determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product.

For example, in a catalytic enantioselective reaction, a change in solvent polarity can alter the conformation of the catalyst-substrate complex, leading to a different level of stereochemical induction. Similarly, the reaction temperature can affect the energy difference between the transition states leading to the different stereoisomers, thereby influencing the product ratio. A systematic study of these parameters is essential for optimizing the synthesis of a desired stereoisomer.

Chiral Recognition and Induction Phenomena

Chiral recognition is the ability of a chiral molecule to interact differently with the enantiomers of another chiral molecule. This phenomenon is the basis for the resolution of racemic mixtures via diastereomeric salt formation, where the chiral resolving agent selectively interacts with one enantiomer of the racemate.

Chiral induction, also known as asymmetric induction, is the process by which a chiral entity in a reaction system influences the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer. In the synthesis of this compound, a chiral auxiliary or catalyst can induce the formation of a specific enantiomer or diastereomer. The efficiency of chiral induction is a measure of the stereoselectivity of the reaction. The study of these phenomena is fundamental to the development of new and efficient methods for asymmetric synthesis.

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for investigating the properties of 2,3-Diphenyloxirane-2-carboxylic acid at the molecular level. researchgate.netmdpi.com These computational methods allow for the prediction of molecular geometries, electronic distributions, and reaction pathways.

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. For this compound, DFT calculations are employed to determine key electronic parameters. A typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO would likely be distributed across the strained oxirane ring and the carbonyl group of the carboxylic acid, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would show significant negative potential around the oxygen atoms of the oxirane and carboxylic acid groups, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov

Table 1: Typical Parameters for DFT Calculations
ParameterCommon SelectionPurpose
Method Density Functional Theory (DFT)Balances computational cost and accuracy for organic molecules.
Functional B3LYP, ωB97XD, M06-2XApproximates the exchange-correlation energy.
Basis Set 6-31G(d), 6-311+G(d,p), aug-cc-pVDZDefines the set of functions used to build molecular orbitals.
Solvent Model PCM, SMD (Continuum Models)Simulates the effect of a solvent on molecular properties.

DFT calculations are powerful for elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states (TS). mdpi.com A key reaction for this compound is the nucleophilic ring-opening of the strained epoxide, a versatile process in organic synthesis. wpmucdn.comresearchgate.net

Computational analysis can model this reaction, for instance, with a nucleophile attacking one of the oxirane carbons. The process involves locating the transition state structure connecting the reactants to the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. researchgate.netresearchgate.net Such studies can predict the regioselectivity and stereochemistry of the ring-opening, which is crucial for synthetic applications. For example, theoretical modeling can determine whether a nucleophile will preferentially attack the carbon at position 2 (adjacent to the carboxyl group) or position 3 (adjacent to a phenyl group) and predict the resulting stereochemical outcome. researchgate.netfigshare.comresearcher.life

Spectroscopic Elucidation of Structure and Stereochemistry

While computational methods provide theoretical predictions, spectroscopic techniques offer the definitive experimental evidence required for structural confirmation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While basic 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary to unambiguously assemble the complex framework of this compound.

The ¹H NMR spectrum is expected to show complex signals for the phenyl protons and distinct signals for the oxirane ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically 10–12 ppm). libretexts.org The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (around 170-180 ppm), the phenyl carbons, and the strained oxirane carbons (typically 40-60 ppm). oregonstate.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl rings and identify protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining stereochemistry by identifying protons that are close in space. For this compound, NOESY can help establish the relative orientation (cis or trans) of the two phenyl groups by observing through-space interactions between their protons and the protons on the oxirane ring. acs.org

Table 2: Predicted NMR Chemical Shift Ranges
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Phenyl (Ar-H, Ar-C) 7.2 - 7.6125 - 140Complex multiplet patterns expected for protons. nih.gov
Oxirane (CH-O) 3.5 - 4.550 - 65Ring strain and substitution influence the exact shift. oregonstate.edu
Carboxylic Acid (COOH) 10.0 - 12.0170 - 180The proton signal is often broad and exchanges with D₂O. libretexts.org

This compound possesses two chiral centers (at C2 and C3), making it a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of the molecule with left and right circularly polarized light, is the definitive method for determining its absolute configuration. The primary techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). nih.gov

The experimental ECD spectrum of a chiral molecule provides a unique fingerprint based on its three-dimensional structure. nih.govnih.gov However, interpreting this spectrum directly can be challenging. The modern approach involves comparing the experimental spectrum with spectra predicted by quantum chemical calculations. nih.gov

The process typically involves:

Performing a conformational search for the target enantiomer (e.g., (2R,3S)-2,3-Diphenyloxirane-2-carboxylic acid).

Optimizing the geometry of the most stable conformers using DFT.

Calculating the ECD spectrum for each stable conformer using Time-Dependent Density Functional Theory (TD-DFT). ustc.edu.cndtu.dkresearchgate.net

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Matching the theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the molecule's absolute configuration. nih.govdtu.dk

For carboxylic acids, intermolecular hydrogen bonding can sometimes lead to aggregation, which complicates spectral interpretation. This can often be overcome by measuring the spectrum in different solvents or by converting the acid to its corresponding salt. ijfmr.comacs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Block

Chiral carboxylic acids are fundamental building blocks in enantioselective synthesis, serving as precursors for a vast array of optically active molecules, including pharmaceuticals and agrochemicals. The preparation of chiral carboxylic acids can be achieved through methods like asymmetric synthesis, biosynthesis, and the resolution of optical isomers. In this context, 2,3-diphenyloxirane-2-carboxylic acid, possessing two stereocenters, represents a valuable chiral synthon.

The utility of such building blocks lies in their ability to introduce chirality and functionality into larger molecules in a controlled manner. While specific documented applications of this compound as a chiral building block are not extensively reported in readily available literature, its potential can be inferred from the well-established chemistry of related chiral epoxides and carboxylic acids. The epoxide ring can undergo stereospecific ring-opening reactions with various nucleophiles, leading to the formation of highly functionalized, enantiomerically enriched 1,2-diols, amino alcohols, and other important intermediates. The presence of the carboxylic acid group offers a handle for further transformations, such as amide bond formation or reduction, expanding its synthetic versatility.

Table 1: Potential Stereospecific Reactions of Chiral this compound

Nucleophile Potential Product Type Significance
H₂O/OH⁻ Chiral Diol Precursors for various pharmaceuticals and natural products.
R-NH₂ Chiral Amino Alcohol Key structural motifs in many biologically active compounds.
N₃⁻ (followed by reduction) Chiral Azido Alcohol / Amino Alcohol Versatile intermediates for the synthesis of complex nitrogen-containing molecules.

Applications in Heterocyclic Compound Synthesis

The strained oxirane ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The ring-opening of the epoxide by a dinucleophile, or by an intramolecular reaction involving the carboxylic acid group, can lead to the formation of five-, six-, or even larger-membered rings.

For instance, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazolidine (B1218672) or pyridazinone systems, while reaction with binucleophiles like 2-aminothiophenol (B119425) could yield benzothiazine derivatives. The specific reaction pathway and resulting heterocyclic system would be highly dependent on the reaction conditions and the nature of the nucleophile employed.

While direct examples employing this compound are scarce, the utility of other oxirane carboxylic acids in heterocyclic synthesis is known. For example, 1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid has been used as a starting material to synthesize imidazolo[2,1-b]thiadiazole derivatives. sapub.org This suggests a strong potential for this compound to serve as a versatile precursor for a variety of complex heterocyclic structures, particularly those incorporating a 1,2-difunctionalized backbone with phenyl substituents. The synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids from isoxazole (B147169) precursors also highlights the role of complex carboxylic acids in generating strained heterocyclic systems. beilstein-journals.org

Potential in Polymer and Material Modification

The incorporation of carboxylic acid and oxirane functionalities into polymer structures is a well-established strategy for modifying material properties. Carboxylic acid groups can enhance properties such as adhesion, solubility, and thermal stability through hydrogen bonding and potential for cross-linking. researchgate.net Oxirane groups are precursors for ring-opening polymerization to form polyethers.

Research into the polymerization of 2,3-disubstituted oxiranes has shown that it can be challenging due to steric hindrance. For example, studies on 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, a structural analogue, have demonstrated that cationic initiators can be used to achieve ring-opening polymerization, yielding a polyether. researchgate.netresearchgate.net However, a closer analogue, 2-ethoxycarbonyl-3-phenyloxirane, reportedly failed to polymerize, instead forming small cyclic molecules. researchgate.net This highlights the sensitivity of the polymerization process to the specific substitution pattern on the oxirane ring.

A patent describes the use of a related compound, 2,3-di-(4-carboxyphenyl) oxirane, in the preparation of polyesters and copolyesters. These polymers are suggested to have high glass transition temperatures (Tg), making them suitable for applications requiring high thermal stability, such as in fibers for tire cords or engineering plastics. The aromatic and carboxylic acid functionalities are key to achieving these desirable properties. This indicates a significant potential for this compound and its derivatives in the field of advanced polymers, provided that suitable polymerization or incorporation strategies can be developed.

Table 2: Research Findings on Polymerization of Related 2,3-Disubstituted Oxiranes

Monomer Initiator/Conditions Outcome Reference
2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane Cationic initiator Successful polymerization to a polyether. researchgate.netresearchgate.net
2-Ethoxycarbonyl-3-phenyloxirane Not specified Failed to polymerize; formed small molecules. researchgate.net

Functional Analogues in Catalysis Research

While this compound itself is not typically described as a catalyst, its structural analogues play a role in catalysis research, primarily as substrates in catalytic reactions. The parent compound, 2,3-diphenyloxirane (stilbene oxide), is a common substrate for studying the stereochemistry and mechanism of epoxide ring-opening reactions. For instance, the reductive ring-opening of both cis- and trans-2,3-diphenyloxirane (B7769596) can be achieved using an excess of lithium with a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). Such studies are crucial for developing new catalytic systems with high selectivity.

The presence of both a carboxylic acid and two phenyl groups on the oxirane ring in this compound opens up possibilities for its use as a chiral ligand in asymmetric catalysis. The carboxylate group could coordinate to a metal center, while the phenyl groups and the chiral backbone of the molecule create a specific steric and electronic environment. This chiral environment around the metal center could then direct the stereochemical outcome of a catalytic transformation. While this application is speculative, the principles of ligand design suggest that such a molecule could be a viable candidate for developing novel chiral catalysts.

Biomedicinal and Bioorganic Investigations

Design and Synthesis of Biologically Active Derivatives

The design of biologically active molecules often involves modifying a core chemical scaffold to enhance its interaction with a biological target, improve its pharmacokinetic properties, or reduce toxicity. For a hypothetical scenario involving 2,3-Diphenyloxirane-2-carboxylic acid, medicinal chemists would likely consider several strategies to create a library of derivatives for biological screening.

Key modifications could include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the two phenyl rings could modulate the compound's electronics, lipophilicity, and steric profile. This, in turn, could influence its binding affinity to a target protein.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions. It could be converted to esters, amides, or other bioisosteres to alter the compound's polarity and metabolic stability. For instance, converting the carboxylic acid to a series of alkyl esters could enhance cell membrane permeability.

Stereochemical Variations: The oxirane ring in this compound contains chiral centers. The synthesis of individual stereoisomers (enantiomers and diastereomers) would be crucial, as biological systems are often highly stereoselective. The different spatial arrangements of the phenyl and carboxylic acid groups could lead to significant differences in biological activity.

The synthesis of such derivatives would likely involve established organic chemistry reactions. For example, the Darzens condensation could be a potential route to synthesize the oxirane ring, followed by functional group manipulations to introduce the desired diversity.

Investigation of Enzyme Inhibition Mechanisms

Given the chemical structure of this compound, it could theoretically be investigated as an inhibitor for various enzymes. The strained oxirane ring is an electrophilic group that could potentially react with nucleophilic residues (e.g., cysteine, serine, or histidine) in the active site of an enzyme, leading to covalent and irreversible inhibition. The carboxylic acid group could act as a recognition element, anchoring the molecule to the enzyme's active site through electrostatic interactions or hydrogen bonds.

Hypothetical enzyme targets could include:

Proteases: The carboxylic acid could mimic the C-terminus of a substrate, while the oxirane could react with a catalytic nucleophile.

Hydrolases: Similar to proteases, the molecule could target the active site of various hydrolases.

Enzymes involved in inflammatory pathways: For example, cyclooxygenases (COX) are common targets for non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids.

To investigate the enzyme inhibition mechanism, researchers would typically perform a series of biochemical assays. These would include determining the inhibitor's potency (e.g., IC50 or Ki values), assessing the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), and establishing whether the inhibition is reversible or irreversible. Techniques such as X-ray crystallography could be employed to determine the binding mode of the inhibitor to the enzyme at an atomic level.

Structure-Activity Relationship Studies (SAR) in Bioactive Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound and observing the effect on its biological activity. The goal is to identify the key chemical features responsible for the desired biological effect.

For a hypothetical series of bioactive analogues of this compound, an SAR study would aim to answer questions such as:

Which substituents on the phenyl rings lead to the highest activity?

Is the carboxylic acid group essential for activity, and can it be replaced by other functional groups?

What is the optimal stereochemistry for biological activity?

How does the relative orientation of the phenyl groups and the carboxylic acid affect potency?

The findings from SAR studies are typically compiled into tables to visualize the trends. For instance, a table might list different derivatives with their corresponding biological activity data (e.g., IC50 values).

Hypothetical SAR Data Table for this compound Analogues

Compound IDPhenyl Ring 1 SubstituentPhenyl Ring 2 SubstituentCarboxylic Acid ModificationBiological Activity (IC50, µM)
1a HH-COOH>100
1b 4-ClH-COOH50
1c 4-OCH3H-COOH80
1d HH-COOCH3>100
1e 4-Cl4-Cl-COOH10
1f 4-Cl4-Cl-CONH225

This table is purely illustrative and not based on experimental data.

From such a hypothetical table, one might conclude that chloro-substitution on the phenyl rings is beneficial for activity, with a di-substituted analogue being the most potent. It might also suggest that the free carboxylic acid is important for activity, as the methyl ester and amide derivatives show reduced potency.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

While classic methods like the Darzens condensation have been foundational, the future of synthesizing 2,3-diphenyloxirane-2-carboxylic acid and its derivatives lies in the development of more sophisticated and efficient methodologies. A primary focus is on catalytic asymmetric reactions to produce enantiomerically pure compounds, which are critical in pharmaceutical development. rsc.org

Key areas of development include:

Catalytic Asymmetric Synthesis : The demand for enantiopure α-chiral carboxylic acids is a major driver in synthetic chemistry. rsc.orgresearchgate.net Future research will likely focus on the development of novel chiral catalysts—both organocatalysts and transition metal complexes—to achieve high enantioselectivity in the synthesis of this compound. rsc.org These methods offer a more direct and efficient route to chiral products compared to classical resolution techniques.

Advanced Precursor Synthesis : Research into the synthesis of precursors, such as glycidic esters, continues to be relevant. Innovations in the synthesis of α-haloesters and their condensation reactions will directly impact the accessibility of the target oxirane carboxylic acid.

Biocatalysis : The use of enzymes to catalyze reactions is a rapidly growing field in green chemistry. mdpi.com Future methodologies may involve enzymatic approaches to either the core epoxidation step or the asymmetric hydrolysis of a racemic ester precursor, offering high selectivity under mild conditions. mdpi.comsciepub.com

Table 1: Comparison of Synthetic Approaches
MethodologyKey FeaturesPotential AdvantagesResearch Focus
Catalytic Asymmetric SynthesisUse of chiral catalysts (organo- or metal-based)Direct access to enantiomerically pure compounds, high atom economyDesign of new, highly selective catalysts
BiocatalysisEnzyme-mediated reactionsHigh selectivity, mild reaction conditions, environmentally benignEnzyme screening and engineering for specific substrates
Advanced Darzens CondensationModification of the classic reactionImproved yields and diastereoselectivityNew base systems and reaction conditions

Exploration of Unconventional Reactivity

The strained three-membered oxirane ring is the key to the reactivity of this compound, making it susceptible to various ring-opening reactions. Future research will delve deeper into harnessing this inherent reactivity in novel and unconventional ways.

Acid-Catalyzed Rearrangements : The acid-catalyzed opening of the oxirane ring can lead to complex and synthetically useful molecular rearrangements. core.ac.uknih.gov Inspired by studies on related 3-aryloxirane-2-carboxamides, future work could explore the rearrangements of this compound to access diverse heterocyclic scaffolds. core.ac.uknih.gov The interplay of the phenyl and carboxylic acid groups is expected to exert significant control over the reaction pathways.

Photochemical and Electrochemical Activation : Light and electricity represent sustainable energy sources for promoting chemical reactions. Future studies may investigate photochemical or electrochemical methods to activate the oxirane ring or the carboxylic acid moiety, potentially leading to unprecedented reaction pathways and the formation of radical intermediates.

Transition Metal-Catalyzed Ring-Opening : The use of transition metals to catalyze the ring-opening of epoxides is a powerful tool in organic synthesis. Research could explore the use of various metal catalysts to react with this compound, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high regio- and stereoselectivity.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. unibo.itwjpmr.com Integrating modern technologies like flow chemistry with sustainable practices is a major future direction for the synthesis of this compound. rsc.org

Continuous Flow Synthesis : Shifting from traditional batch processes to continuous flow offers numerous advantages, including enhanced safety, better process control, and easier scalability. rsc.orgnih.gov Future research will focus on developing continuous flow reactors for the synthesis of this compound, potentially using immobilized catalysts or reagents to streamline the process and facilitate purification. durham.ac.ukbeilstein-journals.org Flow chemistry is particularly well-suited for handling reactive intermediates and improving the efficiency of multi-step sequences. nih.govmdpi.com

Green Solvents and Reagents : A key aspect of sustainable synthesis is the replacement of hazardous solvents and reagents with greener alternatives. mdpi.comsemanticscholar.org Research will likely explore the use of environmentally benign solvents, such as water or bio-derived solvents, for the synthesis of this compound. Hydrothermal synthesis, which uses high-temperature water as the reaction medium, is a promising green technique that avoids volatile organic solvents and toxic catalysts. researchgate.netuni-konstanz.de

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic routes will be evaluated based on their atom economy, aiming to minimize waste generation. sciepub.com

Table 2: Green Chemistry Metrics in Synthesis
PrincipleApplication to this compound SynthesisFuture Goal
Flow ChemistryImproved heat/mass transfer, safety, and scalabilityDevelopment of a fully continuous, multi-step synthesis
Use of Green SolventsReplacing traditional organic solvents with water, ionic liquids, or supercritical fluidsSolvent-free or aqueous-based synthesis protocols
CatalysisEmploying recyclable catalysts (heterogeneous or homogeneous)Minimizing catalyst loading and developing highly efficient, recyclable systems

Advanced Computational Modeling for Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new synthetic strategies. researchgate.net For this compound, advanced computational modeling will play a crucial role in predicting reactivity and guiding experimental work.

Density Functional Theory (DFT) Calculations : DFT is a powerful method for investigating reaction pathways, transition state structures, and activation energies. researchgate.netmdpi.com Future computational studies will likely use DFT to model the mechanisms of known and novel reactions involving this compound. core.ac.uknih.gov This can provide valuable insights into the factors controlling selectivity and help in the rational design of catalysts and reaction conditions. researchgate.net

Molecular Dynamics Simulations : To understand the role of the solvent and other dynamic effects, molecular dynamics simulations can be employed. These simulations can model the behavior of the molecule in different environments and provide a more complete picture of the reaction landscape.

Predictive Modeling for Catalyst Design : Computational screening of potential catalysts can accelerate the discovery of new and improved synthetic methods. By modeling the interaction between the substrate and various catalyst structures, researchers can identify promising candidates for experimental validation, saving significant time and resources. Computational approaches can also be used to understand intermolecular interactions, which are crucial for crystal engineering and materials science applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3-diphenyloxirane-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of epoxide-containing compounds like this compound typically involves oxidation of alkenes or nucleophilic ring-opening of epoxides. For example, epoxidation of substituted styrenes using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C is a common approach . Optimization should focus on solvent choice, temperature control, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FT-IR) to track epoxide formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization for higher purity.

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for stereochemical analysis. The coupling constants (JJ) between epoxide protons (typically 2–5 Hz for trans-configurations and <2 Hz for cis) in 1^1H NMR can indicate spatial arrangement . X-ray crystallography provides definitive confirmation of stereochemistry but requires high-quality single crystals. Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column can resolve enantiomers if racemic mixtures are suspected .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Epoxides are prone to hydrolysis under acidic or basic conditions. Store the compound in anhydrous solvents (e.g., tetrahydrofuran or dimethyl sulfoxide) at –20°C in airtight containers with desiccants . Stability under varying pH should be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) monitored by HPLC. Avoid prolonged exposure to light, as UV irradiation may induce ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for epoxide ring-opening reactions, explaining discrepancies in regioselectivity or catalytic efficiency. For instance, steric effects from phenyl groups may hinder nucleophilic attack at specific positions. Compare computed activation energies with experimental kinetic data to validate mechanisms . Software like Gaussian or ORCA is recommended for such analyses.

Q. What strategies address conflicting data on the biological activity of this compound derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. Variations in substituents (e.g., electron-withdrawing groups on phenyl rings) should be synthesized and tested against standardized assays (e.g., enzyme inhibition or cytotoxicity). Ensure biological replicates and controls (e.g., wild-type vs. knockout cell lines) to mitigate variability. Cross-validate results using orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to probe the catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer : Evaluate the compound as a chiral auxiliary or catalyst in ring-opening reactions. For example, test its ability to induce enantioselectivity in nucleophilic additions to epoxides using Grignard reagents. Screen solvents (e.g., toluene vs. acetonitrile), temperatures, and chiral ligands (e.g., Jacobsen’s salen complexes) to optimize enantiomeric excess (ee). Analyze outcomes via chiral GC or HPLC .

Q. What methodologies reconcile contradictory reports on the environmental persistence of this compound?

  • Methodological Answer : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) and photolysis studies under simulated sunlight (λ > 290 nm). Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Compare hydrolysis rates at pH 5–9 to assess pH-dependent stability. Contradictions may arise from matrix effects (e.g., soil vs. aqueous systems), necessitating site-specific analyses .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on the bond angles of the oxirane ring?

  • Methodological Answer : Variations in bond angles (typically 60° for ideal epoxides) may arise from crystal packing forces or measurement errors. Compare multiple crystal structures (CCDC database) and perform Hirshfeld surface analysis to assess intermolecular interactions. If discrepancies persist, use neutron diffraction for higher precision in hydrogen atom positioning .

Q. What statistical approaches resolve variability in reported spectroscopic data for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to NMR or IR datasets from independent studies. Identify outliers and cluster data by solvent, concentration, or instrumentation. Collaborative inter-laboratory studies using standardized protocols (e.g., ERETIC calibration for NMR) can reduce methodological biases .

Key Considerations for Researchers

  • Safety : Follow SDS guidelines for epoxide handling, including PPE (gloves, goggles) and fume hood use .
  • Ethical Compliance : Adhere to institutional review for biological or environmental studies, ensuring non-human/non-medical use as per regulatory frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.